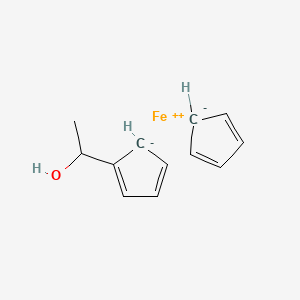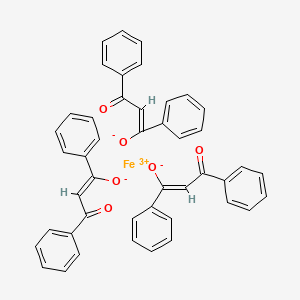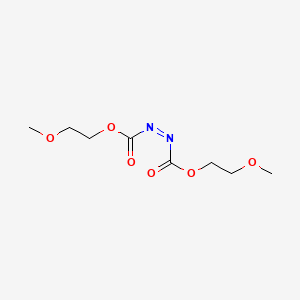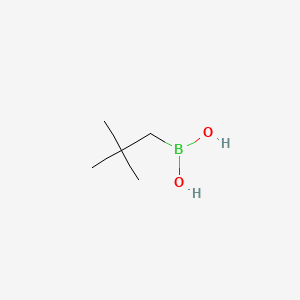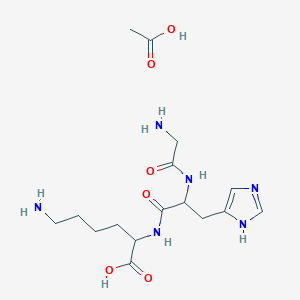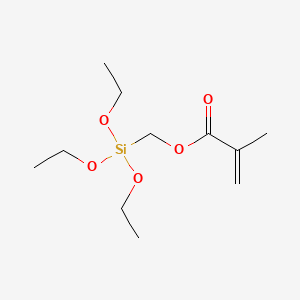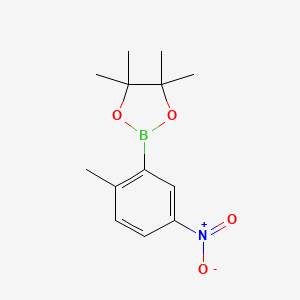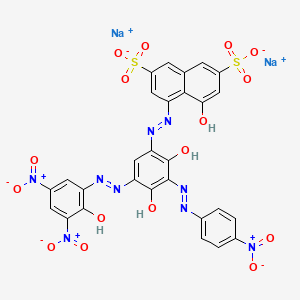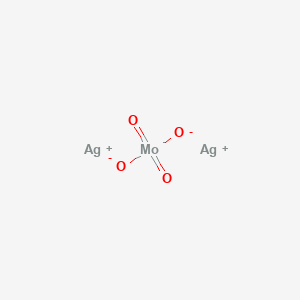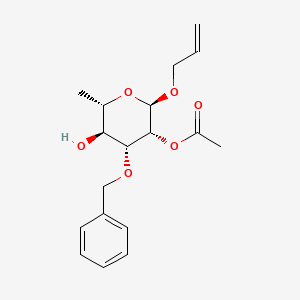
4E1RCat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It specifically inhibits the interaction between eukaryotic initiation factor 4E and eukaryotic initiation factor 4G, with an IC50 value of approximately 4 micromolar . This compound has significant implications in the field of cancer research due to its ability to interfere with protein synthesis, which is crucial for cancer cell proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4E1RCat involves a multi-step process. The key steps include the formation of the pyrrole ring and the subsequent attachment of the furan and nitrophenyl groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is usually synthesized in batch reactors, and the final product is purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4E1RCat undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substitution reactions can occur at the phenyl and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
4E1RCat has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of cap-dependent translation and protein synthesis.
Biology: Employed in cellular studies to investigate the role of eukaryotic initiation factors in cell growth and proliferation.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to inhibit protein synthesis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting protein synthesis pathways
Wirkmechanismus
4E1RCat exerts its effects by binding to eukaryotic initiation factor 4E, thereby preventing its interaction with eukaryotic initiation factor 4G. This inhibition disrupts the formation of the eukaryotic initiation factor 4F complex, which is essential for the recruitment of ribosomes to messenger RNA templates during protein synthesis. By blocking this process, this compound effectively reduces the synthesis of proteins that are crucial for cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4EGI-1: Another inhibitor of the eukaryotic initiation factor 4E-eukaryotic initiation factor 4G interaction, with similar mechanisms of action.
Uniqueness
4E1RCat is unique in its specific inhibition of the eukaryotic initiation factor 4E-eukaryotic initiation factor 4G interaction, making it a valuable tool for studying cap-dependent translation. Its ability to selectively target this interaction without affecting other pathways provides a distinct advantage in research and therapeutic applications .
Eigenschaften
Molekularformel |
C28H18N2O6 |
|---|---|
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C28H18N2O6/c31-27-21(16-24-14-15-26(36-24)19-6-12-23(13-7-19)30(34)35)17-25(18-4-2-1-3-5-18)29(27)22-10-8-20(9-11-22)28(32)33/h1-17H,(H,32,33)/b21-16+ |
InChI-Schlüssel |
BBQRBOIMSKMFFO-LTGZKZEYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2C5=CC=C(C=C5)C(=O)O |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



